molecular formula C14H20O6S B14156102 (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate CAS No. 18981-61-8

(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate

Cat. No.: B14156102
CAS No.: 18981-61-8
M. Wt: 316.37 g/mol
InChI Key: BUNJOGJAVQTICZ-UHFFFAOYSA-N
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Description

(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is a chemical compound with a unique structure that combines an oxane ring with a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a precursor oxane compound. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Exhibits intriguing biological activities and cytotoxicity against carcinoma cell lines.

Uniqueness

(3-Hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

18981-61-8

Molecular Formula

C14H20O6S

Molecular Weight

316.37 g/mol

IUPAC Name

(3-hydroxy-6-methoxy-2-methyloxan-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O6S/c1-9-4-6-11(7-5-9)21(16,17)20-12-8-13(18-3)19-10(2)14(12)15/h4-7,10,12-15H,8H2,1-3H3

InChI Key

BUNJOGJAVQTICZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC)OS(=O)(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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